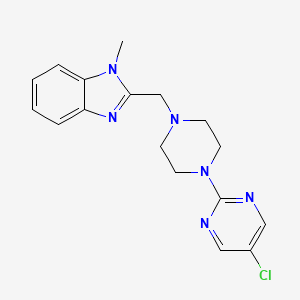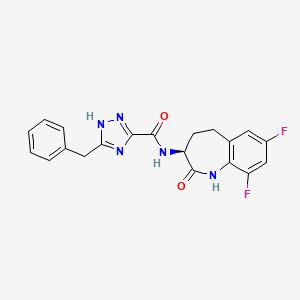
GSK3145095
Übersicht
Beschreibung
GSK3145095 ist ein niedermolekulares Medikament, das von GlaxoSmithKline entwickelt wurde. Es ist ein potenter und oral aktiver Inhibitor der Rezeptor-interagierenden Serin/Threonin-Protein-Kinase 1 (RIPK1). Diese Verbindung hat sich als vielversprechend für antineoplastische und immunmodulatorische Aktivitäten erwiesen, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht, insbesondere bei der Behandlung von Bauchspeicheldrüsenkrebs .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Der Weg zur Herstellung von Benzoxazepinonen, die Schlüsselzwischenprodukte sind, wurde zuvor beschrieben. Die Synthese beginnt mit BOC-L-Serin und umfasst mehrere Schritte, darunter Tosylierung, Oximenbildung und Beckmann-Umlagerung. Das Endprodukt wird durch dynamische kinetische Auflösung und Kupplung mit Benzyltriazol-3-Carbonsäure erhalten .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a RIPK1 inhibitor, it is used in research to study the role of RIPK1 in cell death and inflammation.
Biology: The compound is used to investigate the mechanisms of necroptosis, a form of programmed cell death.
Medicine: GSK3145095 has shown promise in the treatment of pancreatic cancer and other solid tumors. .
Wirkmechanismus
Target of Action
GSK3145095, also known as UNII-B4D3WPS7JY or B4D3WPS7JY or Unii-B4D3wps7JY or GSK-3145095, is a potent and orally active inhibitor of Receptor Interacting Protein 1 (RIPK1) . RIPK1 is a critical mediator of programmed necrosis pathway that is involved in various pathologies, including stroke, myocardial infarction, fatal systemic inflammatory response syndrome, Alzheimer’s disease, and malignancy .
Mode of Action
This compound binds to RIPK1 with exquisite kinase specificity . It has excellent activity in blocking RIPK1 kinase-dependent cellular responses . The compound’s interaction with its target leads to the inhibition of RIPK1 kinase activity .
Biochemical Pathways
The inhibition of RIPK1 kinase activity by this compound affects the programmed necrosis pathway . This pathway is a new type of cell death that can be regulated and is characterized by necrotizing morphology . RIPK1 is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis processes by transmitting signals from receptors .
Pharmacokinetics
This compound has good metabolic stability in vitro . It is removed from the body by hydroxylation and glucosylation in vivo . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may contribute to its bioavailability.
Result of Action
The inhibition of RIPK1 kinase activity in the tumor microenvironment leads to the replacement of tumor-permissive myeloid infiltrates with innate cells that promote an effective antitumor response by adaptive cells . This suggests that this compound may have potential antineoplastic and immunomodulatory activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in murine models, the effectiveness of this compound in inhibiting RIPK1 kinase activity and its subsequent effects were observed in the pancreatic tumor microenvironment . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environment within the body where it is acting.
Biochemische Analyse
Biochemical Properties
GSK3145095 plays a significant role in biochemical reactions by inhibiting RIPK1 kinase activityThis compound binds to RIPK1 with high specificity and potency, with an IC50 value of 6.3 nM . This interaction blocks RIPK1-dependent cellular responses, thereby preventing necroptosis and reducing inflammation. Additionally, this compound has been shown to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In U937 cells, L-cells, and NCTC 929 (L929) cells, this compound effectively inhibits RIPK1 kinase activity, leading to reduced necroptosis and inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1. By blocking RIPK1, this compound prevents the activation of downstream signaling pathways that lead to cell death and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric pocket of RIPK1 at the back of its ATP binding site . This binding disrupts RIPK1-mediated signaling, which may reduce the production of inflammatory cytokines and promote cell survival. This compound also inhibits the formation of the necrosome, a complex formed by RIPK1 and RIPK3 that leads to necroptosis . By preventing necrosome formation, this compound reduces cell death and inflammation, making it a potential therapeutic agent for various diseases, including cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown good metabolic stability in vitro and is removed from the body through hydroxylation and glucuronidation . Long-term studies have indicated that this compound maintains its inhibitory effects on RIPK1 over extended periods, leading to sustained reductions in necroptosis and inflammation . The stability and degradation of this compound in different experimental conditions may vary, affecting its overall efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation and glucuronidation . These metabolic processes help in the elimination of the compound from the body. In hepatocyte incubations, no human-specific metabolites of this compound were detected, but trace levels of glutathione (GSH) conjugates were observed in rat and monkey models . This indicates that this compound undergoes similar metabolic processes across different species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . The compound is distributed throughout the body, with significant accumulation in target tissues such as the pancreas and liver . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that this compound reaches the sites of inflammation and tumor growth .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its activity, as it allows the compound to interact with RIPK1 and other biomolecules involved in necroptosis and inflammation .
Vorbereitungsmethoden
The synthesis of GSK3145095 involves several steps, starting from commercially available starting materials. The route to prepare benzoxazepinones, which are key intermediates, has been described previously. The synthesis begins with BOC-L-serine and involves multiple steps, including tosylation, oxime formation, and Beckmann rearrangement. The final product is obtained through dynamic kinetic resolution and coupling with benzyltriazole-3-carboxylic acid .
Analyse Chemischer Reaktionen
GSK3145095 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Natriumhydrid, Dimethylformamid und Palladium auf Kohle.
Wissenschaftliche Forschungsanwendungen
Chemie: Als RIPK1-Inhibitor wird es in der Forschung verwendet, um die Rolle von RIPK1 bei Zelltod und Entzündung zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Nekroptose zu untersuchen, einer Form des programmierten Zelltods.
Medizin: this compound hat sich bei der Behandlung von Bauchspeicheldrüsenkrebs und anderen soliden Tumoren als vielversprechend erwiesen. .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von RIPK1, einer Kinase, die an der Regulation von Zelltod und Entzündung beteiligt ist. Durch die Blockierung der RIPK1-Aktivität reduziert die Verbindung die Rekrutierung von Immunsuppressionszellen im Tumormikromilieu, was zu einem erhöhten Zelltod von Tumorzellen führt. Dieser Mechanismus ist besonders effektiv bei der Förderung eines tumorsuppressiven T-Zell-Phänotyps im Bauchspeicheldrüsenadenokarzinom .
Vergleich Mit ähnlichen Verbindungen
GSK3145095 ist unter den RIPK1-Inhibitoren aufgrund seiner hohen Spezifität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:
Necrostatin-1: Ein weiterer RIPK1-Inhibitor, jedoch mit geringerer Spezifität und Potenz im Vergleich zu this compound.
GSK2982772: Ein RIPK1-Inhibitor, der zur Behandlung entzündlicher Erkrankungen entwickelt wurde, aber in onkologischen Anwendungen nicht so effektiv ist
This compound zeichnet sich durch seine exzellente Kinasespezifität und die Fähigkeit aus, RIPK1-abhängige zelluläre Reaktionen zu blockieren, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAGKAMBISZQM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622849-43-7 | |
| Record name | GSK-3145095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3145095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?
A: this compound is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, this compound disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, this compound aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].
Q2: What is the evidence suggesting that targeting RIP1 kinase with this compound could be beneficial in pancreatic cancer specifically?
A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that this compound, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.
Q3: Are there any ongoing clinical trials investigating the use of this compound in cancer patients?
A: Yes, this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


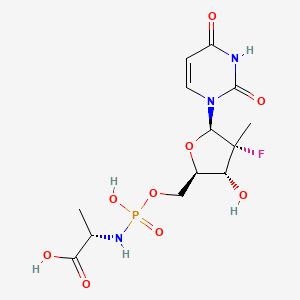
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)


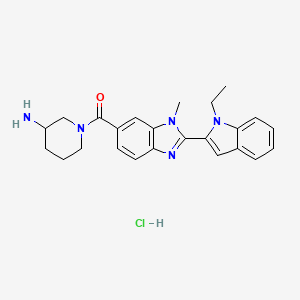
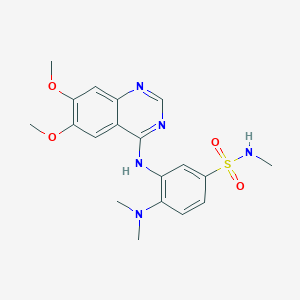
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
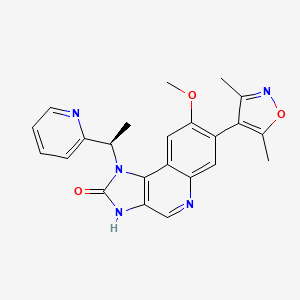
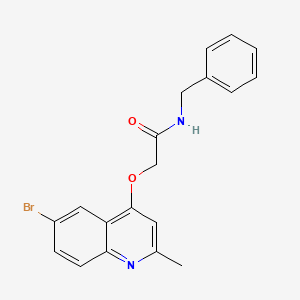
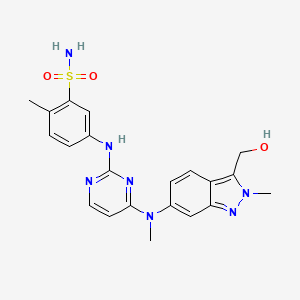
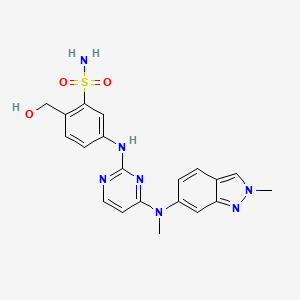
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
